
(E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16N4OS and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and an azetidine moiety, which are known to contribute to various biological activities. The general structure can be represented as follows:
This indicates that the compound contains elements such as carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), which play critical roles in its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and thiophene rings. For instance, derivatives with similar structures have demonstrated significant activity against various microbial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 100 µg/mL |
Compound B | S. aureus | 50 µg/mL |
Compound C | Pseudomonas aeruginosa | 75 µg/mL |
The MIC values indicate that compounds with similar triazole and azetidine structures exhibit promising antibacterial properties, suggesting that our target compound may also possess significant antimicrobial activity.
The mechanism by which triazole derivatives exert their antimicrobial effects often involves the inhibition of key enzymes or metabolic pathways in bacteria. For example, some studies suggest that these compounds can inhibit the synthesis of essential cell wall components or disrupt membrane integrity.
Study 1: Antimicrobial Efficacy
In a study conducted by Dhumal et al. (2021), various triazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with a triazole moiety showed enhanced activity against Mycobacterium bovis, suggesting a potential application in treating tuberculosis .
Study 2: Structure-Activity Relationship
Veeranki et al. (2024) explored the structure-activity relationship of thiazole-triazole hybrids. They found that specific substitutions on the triazole ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria . This emphasizes the importance of structural modifications in optimizing biological activity.
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the triazole moiety. Triazoles are known for their ability to inhibit the growth of various pathogens. The specific compound under discussion has shown promising results against a range of bacteria and fungi.
Case Study: Antibacterial Activity
A study evaluated several triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to (E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL .
Anticancer Properties
The compound also shows potential in cancer therapy. Triazole-containing compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Cytotoxic Effects
In vitro studies have demonstrated that triazole derivatives can effectively inhibit the proliferation of various cancer cell lines. For instance, a derivative similar to this compound was tested against breast cancer cells and showed a significant reduction in cell viability at concentrations as low as 10 µM .
Summary of Applications
Propriétés
IUPAC Name |
(E)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-18(9-8-16-7-4-10-24-16)21-11-15(12-21)22-13-17(19-20-22)14-5-2-1-3-6-14/h1-10,13,15H,11-12H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTWILWTOWWYDJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.